2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-

Oxindole Regiochemistry Kinase Inhibitor SAR Synthetic Intermediate

2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- (CAS 1360965-18-9) is a dihydroindole derivative belonging to the oxindole class, characterized by a bromine atom at the C7 position and a methoxy group at the C4 position on the phenyl ring. With a molecular formula of C₉H₈BrNO₂ (MW 242.07 g/mol) and calculated XLogP3-AA of 1.4, this compound occupies a defined chemical space that distinguishes it from other oxindole regioisomers and halogen-substituted analogs.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 1360965-18-9
Cat. No. B12095681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-
CAS1360965-18-9
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCOC1=C2CC(=O)NC2=C(C=C1)Br
InChIInChI=1S/C9H8BrNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12)
InChIKeyUJSAPVAWPVAPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Evidence Guide for 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- (CAS 1360965-18-9): A Structurally Defined 7-Bromo-4-Methoxy Oxindole Intermediate


2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- (CAS 1360965-18-9) is a dihydroindole derivative belonging to the oxindole class, characterized by a bromine atom at the C7 position and a methoxy group at the C4 position on the phenyl ring [1]. With a molecular formula of C₉H₈BrNO₂ (MW 242.07 g/mol) and calculated XLogP3-AA of 1.4, this compound occupies a defined chemical space that distinguishes it from other oxindole regioisomers and halogen-substituted analogs [1]. Oxindoles are recognized as privileged scaffolds with multi-kinase inhibitory activity and serve as key synthetic intermediates for targeted covalent inhibitors and anticancer agents [2].

Why 7-Bromo-4-Methoxy Oxindole Cannot Be Simply Substituted by Another In-Class Analog


The 7-bromo-4-methoxy substitution pattern represents a specific regioisomer that cannot be interchanged with other halogen/methoxy oxindole variants. SAR studies on oxindole kinase inhibitors have established that the position of substituents on the oxindole core profoundly influences binding affinity and selectivity; for instance, the presence of a bromo atom at specific positions has been shown to be critical for activity in multiple kinase inhibitor series, including CDK2 and TAK1 inhibitors [1]. Substituting a 7-bromo-4-methoxy oxindole with a 4-bromo-7-methoxy or 5-bromo-7-methoxy regioisomer introduces a fundamentally different hydrogen-bonding and steric landscape, potentially abolishing the desired interaction with the target protein's hydrophobic pocket or hinge region [2]. As a synthetic building block, the specific regiochemistry of the C7 bromine dictates the vector of subsequent cross-coupling reactions, making it non-fungible with other positional isomers in convergent synthetic routes [1].

Quantitative Evidence Guide for 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy-: Head-to-Head and Cross-Study Structural Comparisons


Regiochemical Differentiation: 7-Bromo-4-Methoxy vs. 4-Bromo-7-Methoxy and 5-Bromo-7-Methoxy Oxindole Isomers

The target compound 7-bromo-4-methoxyindolin-2-one (CAS 1360965-18-9) possesses a unique substitution pattern among commercially available oxindole regioisomers. The closest commercially listed analogs are 4-bromo-7-methoxyindolin-2-one (CAS not listed as a common commodity, but referenced as a distinct isomer) and 5-bromo-7-methoxyindolin-2-one (CAS 1360886-58-3) . While direct biochemical comparison data for these exact isomers is not publicly available, structural analysis reveals the 7-Br/4-OMe pattern of the target compound places the electron-withdrawing bromine at a position ortho to the aniline nitrogen, while the 4-OMe group is meta to the carbonyl and para to the bromine. This confers a distinct electron density distribution (computed TPSA 38.3 Ų; XLogP3 1.4) compared to isomers where the substituent vectors are reversed [1].

Oxindole Regiochemistry Kinase Inhibitor SAR Synthetic Intermediate

Class-Level Kinase Inhibition Potential: Oxindole Scaffolds with Halo/Methoxy Substitution vs. Unsubstituted Oxindole

Within the oxindole class, the presence of a bromine substituent has been associated with enhanced potency in multiple kinase inhibition contexts. For example, in a study on 3-substituted oxindole derivatives as antidepressant agents, the SAR disclosed that the presence of a bromo atom on the aryl moiety was critical for antidepressant activity, with bromo-substituted analogs showing significant activity in forced swimming test (FST) and tail suspension test (TST) models as well as MAO-A inhibition, while non-brominated analogs were substantially less active [1]. In the CDK2 inhibitor field, the oxindole CDK2 inhibitor series demonstrated that halogen substitution at specific positions on the oxindole phenyl ring is important for achieving nanomolar IC50 values . While these data do not directly assay the target compound, they provide class-level evidence that the 7-bromo substitution present in the target compound is likely to confer target engagement advantages over unsubstituted or non-halogenated oxindole analogs.

Kinase Inhibition Oxindole SAR Medicinal Chemistry

Synthetic Tractability: C7-Bromo as a Cross-Coupling Handle vs. C5-Bromo and Unsubstituted Analogs

The C7-bromo substituent of the target compound provides a chemically distinct site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling. Unlike C5-bromo isomers where the bromine is para to the NH and electronically deactivated by the amide carbonyl, the C7-bromo position is ortho to the NH group and para to the 4-methoxy group. The electron-donating 4-methoxy group can activate the ring toward oxidative addition at the C7 position, potentially enabling milder coupling conditions compared to the 4-bromo-7-methoxy isomer (where the bromine is ortho to the methoxy and might participate in unwanted side reactions) [1]. This regiochemical advantage is supported by vendor documentation indicating that 7-bromo-4-methoxyindolin-2-one serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Fragment Elaboration

Molecular Properties Benchmarking: Target Compound vs. Common Oxindole Core and Drug-Likeness Parameters

The target compound 7-bromo-4-methoxyindolin-2-one possesses a molecular weight of 242.07 g/mol, placing it squarely within fragment-like chemical space (MW < 300 Da) and making it suitable for fragment-based drug discovery (FBDD) approaches where low molecular weight starting points are essential [1]. Its computed XLogP3 of 1.4 and TPSA of 38.3 Ų indicate moderate lipophilicity and low polar surface area, properties favorable for membrane permeability and oral absorption according to standard drug-likeness filters (Ro5 and Veber rules) [1]. In comparison, the fully unsubstituted oxindole core (MW 133.15 g/mol; TPSA 29.1 Ų) lacks both the bromine handle for chemical elaboration and the methoxy group that contributes to appropriate lipophilicity. Heavier brominated oxindoles (e.g., dibromo-substituted variants) may exceed 300 Da and suffer from solubility penalties. The balanced properties of 7-bromo-4-methoxyindolin-2-one thus represent a strategic intermediate point between minimal fragments and elaborated lead-like compounds [1][2].

Physicochemical Properties Drug-Likeness Lead-Likeness Fragment-Based Drug Design

Recommended Application Scenarios for 2H-Indol-2-one, 7-bromo-1,3-dihydro-4-methoxy- Stemming from Quantitative Differentiation


Kinase Inhibitor Lead Generation via Structure-Based Drug Design Exploiting the Specific 7-Bromo-4-Methoxy Pharmacophore

Given the class-level evidence that brominated oxindoles demonstrate enhanced kinase inhibitory activity compared to non-halogenated analogs [1], the target compound is well-suited as a starting scaffold for designing ATP-competitive kinase inhibitors. Its specific 7-Br/4-OMe substitution pattern provides a defined hydrogen-bond acceptor (4-OMe) and a halogen-bond donor (7-Br) that can be modeled into the hinge region and hydrophobic back pocket, respectively, of kinase ATP-binding sites. This structured approach enables rational, computationally guided library design rather than random screening, potentially increasing hit rates in programs targeting CDK2, TAK1, or BTK kinases where oxindole scaffolds have proven effective [2].

Fragment-Based Drug Discovery (FBDD) Library Inclusion as a Low-MW, Rule-of-Three Compliant Brominated Oxindole Fragment

With a molecular weight of 242.07 g/mol (well within the fragment Rule-of-Three guidelines of MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3), the compound is an ideal building block for FBDD screening collections [1]. Its balanced physicochemical profile (XLogP3 1.4; TPSA 38.3 Ų) ensures aqueous solubility appropriate for biochemical and biophysical screening formats (SPR, NMR, DSF), while the C7-bromine offers a synthetic handle for fragment growing, merging, or linking strategies. This positions the compound as a superior alternative to unsubstituted oxindole fragments that lack chemical tractability for hit elaboration [1].

Regioselective Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling for Parallel SAR Libraries

The ortho-bromo-to-NH arrangement of the target compound enables selective and efficient cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to generate diverse C7-functionalized oxindole libraries for SAR exploration [1]. This regiochemical feature avoids the electronic deactivation issues associated with C5-bromo isomers and the steric complications of C4-bromo isomers. Medicinal chemistry teams can use this compound as a common intermediate to rapidly generate arrays of analogs with varied C7-substituents, accelerating structure-activity relationship studies in kinase inhibitor and antimicrobial programs [2].

Pharmacological Tool Compound Synthesis for Bromodomain or Epigenetic Target Profiling

The 7-bromo-4-methoxy oxindole scaffold shares structural features with known bromodomain inhibitors, where the oxindole core can mimic the acetyl-lysine binding motif. The specific bromine and methoxy substitution pattern may engage the KAc binding pocket through a combination of hydrophobic and hydrogen-bonding interactions, as suggested by structural insights from oxindole-based kinase and bromodomain inhibitors [1]. This makes 7-bromo-4-methoxyindolin-2-one a valuable precursor for synthesizing chemical probes targeting BET family bromodomains (BRD4) or other epigenetic readers, where regioisomerically pure starting material is essential for reproducible probe pharmacology [1].

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